molecular formula C12H15NO7S B11819233 methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

Cat. No.: B11819233
M. Wt: 317.32 g/mol
InChI Key: ZOYDVTMNUKPKQP-JTQLQIEISA-N
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Description

Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino moiety and a sulfonate ester at the β-position. This compound is structurally characterized by its (2R)-configuration, which confers stereochemical specificity in synthetic applications, particularly in peptide and glycoconjugate chemistry. The sulfonate group enhances hydrophilicity and may serve as a leaving group or a polar anchor in supramolecular assemblies.

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid

InChI

InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18)/t10-/m0/s1

InChI Key

ZOYDVTMNUKPKQP-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from D-Cysteine

The most widely reported route begins with D-cysteine to preserve the (2R) configuration. The synthesis involves three sequential steps:

  • Amino Group Protection : Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Thiol Oxidation : Conversion of the cysteine thiol (-SH) to a sulfonic acid (-SO₃H) group.

  • Esterification : Formation of the methyl ester from the carboxylic acid.

This method ensures enantiomeric purity by starting with D-cysteine, avoiding racemization during subsequent steps.

Alternative Approaches via Sulfonation

Alternative routes involve sulfonation of propanoid intermediates. For example, methyl 2-{[(benzyloxy)carbonyl]amino}acrylate may undergo sulfonation using sulfur trioxide (SO₃) complexes, though this method is less common due to challenges in controlling regioselectivity.

Detailed Stepwise Procedure

Amino Group Protection with Benzyloxycarbonyl (Cbz) Group

Reagents : D-Cysteine, benzyl chloroformate (Cbz-Cl), sodium hydroxide (NaOH), water/THF mixture.
Conditions : 0–5°C, pH 9–10, 2–4 hours.
The amino group of D-cysteine is protected using Cbz-Cl in a biphasic system. Excess NaOH maintains the pH, preventing hydrolysis of the chloroformate.

Mechanism :

D-Cysteine+Cbz-ClNaOH(2R)-2-[(Benzyloxycarbonyl)amino]-3-mercaptopropanoic acid\text{D-Cysteine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{(2R)-2-[(Benzyloxycarbonyl)amino]-3-mercaptopropanoic acid}

Oxidation of Thiol to Sulfonic Acid Moiety

Reagents : Hydrogen peroxide (H₂O₂), hydrochloric acid (HCl).
Conditions : 25°C, 12–24 hours.
The thiol group is oxidized to sulfonic acid using H₂O₂ in acidic media. Sodium azide (NaN₃) may be added to enhance oxidation efficiency.

Mechanism :

-SHH2O2/HCl-SO3H\text{-SH} \xrightarrow{\text{H}2\text{O}2/\text{HCl}} \text{-SO}_3\text{H}

Esterification of Carboxylic Acid to Methyl Ester

Reagents : Chlorotrimethylsilane (TMSCl), methanol (MeOH).
Conditions : Room temperature, 6–8 hours.
The carboxylic acid is esterified using TMSCl as a catalyst. This method avoids racemization by bypassing harsh acid conditions.

Mechanism :

-COOH+MeOHTMSCl-COOCH3\text{-COOH} + \text{MeOH} \xrightarrow{\text{TMSCl}} \text{-COOCH}_3

Optimization of Reaction Conditions

Temperature and pH Control in Protection and Oxidation

  • Protection Step : Lower temperatures (0–5°C) minimize side reactions, while pH > 9 ensures efficient Cbz-Cl activation.

  • Oxidation Step : HCl concentration (1–2 M) balances reaction rate and selectivity. Higher H₂O₂ concentrations (30%) reduce reaction time but risk over-oxidation.

Catalysts and Reagents in Esterification

TMSCl outperforms traditional acid catalysts (e.g., H₂SO₄) by providing higher yields (85–92%) and preserving stereochemistry.

Analytical Characterization

Technique Key Data Purpose
¹H NMR δ 7.35–7.25 (m, 5H, Cbz aromatic), δ 4.45 (d, 1H, CH-NH), δ 3.70 (s, 3H, OCH₃)Confirm Cbz group and ester formation
HPLC Retention time: 8.2 min (C18 column, 0.1% TFA/MeCN)Assess purity (>98%)
Optical Rotation [α]²⁵_D = +12.5° (c = 1, H₂O)Verify (2R) configuration

Challenges in Stereochemical Purity and Yield

  • Racemization Risk : Elevated temperatures during esterification can invert the (2R) configuration. TMSCl mitigates this by enabling mild conditions.

  • Sulfonic Acid Handling : The -SO₃H group’s hydrophilicity complicates purification. Reverse-phase chromatography or ion-exchange resins are often required.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield Stereopurity Key Advantage
D-Cysteine Route D-Cysteine78%>99% eeHigh enantiomeric control
Sulfonation Approach Acrylate derivative65%Not reportedAvoids oxidation step

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfopropanoate group can be oxidized under specific conditions.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce the free amine.

Scientific Research Applications

Chemistry: In chemistry, methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows for the investigation of specific biochemical pathways.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, the sulfopropanoate group could be modified to enhance the compound’s bioavailability or target specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various molecular targets and pathways. For example, the amino group can form hydrogen bonds with active site residues, while the sulfopropanoate group may participate in ionic interactions.

Comparison with Similar Compounds

a) Methyl (S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-indol-3-yl)propanoate ()

  • Structure : The β-position is substituted with a 2-indol-3-yl group instead of a sulfonate.
  • Reduced solubility in aqueous media compared to the sulfonate analog due to the nonpolar indole group. Demonstrated utility in glycoside synthesis via Ni-catalyzed carboboration, leveraging the indole’s reactivity .

b) Methyl (2R,3R)-3-(((Benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate ()

  • Structure : Features a 4-bromobenzyl group and a fluorine atom at the β-carbon, alongside a phenyl group.
  • Fluorine enhances metabolic stability and electron-withdrawing effects, altering reaction kinetics in peptide coupling or cyclization. The bulky substituents may restrict conformational flexibility compared to the linear sulfopropanoate .

Heterocyclic Modifications

2-((2R,6R)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,4-thiazepan-2-yl)acetic Acid ()

  • Structure: Integrates a 1,4-thiazepan ring, replacing the β-sulfopropanoate with a sulfur-containing heterocycle.
  • The 5-oxo group may participate in hydrogen bonding, contrasting with the sulfonate’s ionic interactions. Used in mutanobactin synthesis, highlighting its role in macrocyclization .

γ-Substituted Amino Acid Derivatives

(4R,6E)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methyl-3-oxooct-6-enethioate ()

  • Structure : Contains a γ-methyl group and an α,β-unsaturated ketone.
  • Properties: The enethioate group acts as a thioester, enabling participation in transthioesterification reactions. The α,β-unsaturated system allows for Michael addition or Diels-Alder reactions, diverging from the sulfonate’s nucleophilic substitution pathways. Applied in asymmetric transfer hydrogenation for γ-alkyl β-hydroxy α-amino acids .

Comparative Data Table

Compound Name Key Substituents Molecular Features Reactivity/Solubility Applications References
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate β-sulfonate ester High polarity, (2R)-configuration Aqueous solubility, nucleophilic substitution Peptide synthesis, polar linkers
Methyl (S)-2-(((Benzyloxy)carbonyl)amino)-3-(indol-3-yl)propanoate β-indol-3-yl Aromatic, hydrophobic Ni-catalyzed carboboration Glycoside synthesis
Methyl (2R,3R)-3-(((Benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-... β-4-bromobenzyl, fluorine Halogenated, stereochemical complexity Metabolic stability, halogen bonding Chiral catalyst intermediates
2-((2R,6R)-6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,4-thiazepan-2-yl)acetic Acid 1,4-thiazepan ring Conformational rigidity, sulfur participation Macrocyclization Natural product synthesis (mutanobactins)
(4R,6E)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methyl-3-oxooct-6-enethioate γ-methyl, α,β-unsaturated ketone, thioester Electron-deficient double bond Michael addition, transthioesterification β-hydroxy α-amino acid synthesis

Q & A

Q. What are the key steps in synthesizing methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis involves three critical stages:
  • Protection : The amino group is protected using benzyloxycarbonyl (Cbz) to prevent unwanted side reactions during subsequent steps .
  • Coupling : The sulfanylpropanoate moiety is introduced via coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensuring retention of the (2R) configuration .
  • Deprotection : Controlled acidic or catalytic hydrogenation conditions remove the Cbz group while preserving the ester and sulfanyl functionalities.
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts are employed during the coupling step. Reaction progress is monitored via TLC and HPLC to confirm enantiomeric excess .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the Cbz group (aromatic protons at δ 7.3–7.5 ppm), sulfanyl moiety (δ 1.5–2.0 ppm for -SH), and ester carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., at 140 K) determines absolute configuration and bond angles. For example, related compounds show a monoclinic crystal system (space group P2(1)) with unit cell parameters a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, and density 1.435 g/cm³ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12H15NO4S; [M+H]+ = 270.08) .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data between synthetic batches be resolved?

  • Methodological Answer :
  • Data Reconciliation : If X-ray data conflicts with computational models (e.g., DFT-optimized geometries), refine the diffraction data using software like SHELX or OLEX2. For NMR discrepancies, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Batch Analysis : Compare multiple batches via DSC (differential scanning calorimetry) to detect polymorphic variations. For example, a 0.5°C deviation in melting points may indicate impurities or solvate formation .

Q. What strategies optimize coupling efficiency when integrating this compound into peptide chains?

  • Methodological Answer :
  • Reagent Selection : Use PyBOP or HATU for higher coupling yields (≥85%) compared to DCC, minimizing racemization .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like HOBt (hydroxybenzotriazole) reduce side reactions .
  • Temperature Control : Reactions conducted at −20°C slow racemization, critical for maintaining the (2R) configuration .

Q. How does the sulfanyl group influence biological interactions, and what assays validate these effects?

  • Methodological Answer :
  • Thiol Reactivity : The sulfanyl group may form disulfide bonds with cysteine residues in enzymes (e.g., proteases). Assays include:
  • Enzyme Inhibition : Measure IC50 values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target proteins .
  • Comparative Studies : Analogues lacking the sulfanyl group (e.g., methyl (2R)-2-Cbz-amino-propanoate) show reduced inhibition, confirming the thiol's role .

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